

Diglycerol and Polyglycerol as Emerging Cryoprotectants for Biological Sample Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diglycerol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term preservation of biological materials is a cornerstone of modern biological research and therapeutic development. Cryopreservation, the process of storing cells, tissues, and other biological specimens at ultra-low temperatures, is a critical technique that relies on the use of cryoprotective agents (CPAs) to mitigate the damaging effects of ice crystal formation. While glycerol has been a long-standing and widely used cryoprotectant, research into alternative agents with improved efficacy and reduced toxicity is ongoing. This document provides detailed application notes and protocols on the use of **diglycerol** and its polymer, polyglycerol, as emerging cryoprotectants for biological samples.

Mechanism of Cryoprotection

Cryoprotectants are substances that protect biological tissue from damage during freezing.^[1] Their primary mechanism involves increasing the solute concentration within cells, which lowers the freezing point of the intracellular solution and reduces the formation of damaging ice crystals.^[1] Many cryoprotectants also form hydrogen bonds with water molecules, further hindering ice crystal lattice formation and helping to maintain the native structure of biological macromolecules.^[1] Some cryoprotectants function by lowering the glass transition temperature

of the solution, leading to vitrification—a solid, non-crystalline state—at cryogenic temperatures.[\[1\]](#)

Diglycerol and Polyglycerol: Properties and Advantages

While information on the specific use of **diglycerol** as a cryoprotectant is limited in publicly available research, the related compound, polyglycerol, has shown significant promise. Polyglycerols are polymers of glycerol and offer several potential advantages over monomeric glycerol, including:

- **Reduced Toxicity:** Higher molecular weight polymers are often less able to permeate cell membranes, which can reduce cellular toxicity.[\[1\]](#)
- **Enhanced Vitrification:** The polymeric nature of polyglycerol can contribute to a more stable, amorphous glassy state during freezing.
- **Synergistic Effects:** Polyglycerol can be used in combination with other cryoprotectants, such as dimethyl sulfoxide (DMSO), to enhance cell viability and recovery after long-term storage.[\[2\]](#)

Quantitative Data: Polyglycerol in Combination with DMSO

A recent study on the cryopreservation of *Stichococcus* species of microalgae demonstrated the synergistic effect of linear polyglycerol (linPG) in combination with DMSO. The data highlights a significant improvement in cell recovery rates after 26 weeks of cryopreservation compared to using DMSO alone.[\[2\]](#)

| Cryoprotectant | Cell Line | Storage Duration | Cell Recovery Rate (%) |
|----------------|---------------|------------------|------------------------|
| DMSO alone | S. bacillaris | 26 weeks | < 50% |
| linPG + DMSO | S. bacillaris | 26 weeks | > 92% |
| DMSO alone | S. deasonii | 26 weeks | < 50% |
| linPG + DMSO | S. deasonii | 26 weeks | > 92% |
| DMSO alone | S. minor | 26 weeks | < 50% |
| linPG + DMSO | S. minor | 26 weeks | > 92% |

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

Protocol 1: Cryopreservation of Adherent Mammalian Cells with a Glycerol-Based Cryoprotectant

This protocol is adapted from standard cell cryopreservation techniques and can be a starting point for evaluating **diglycerol** or polyglycerol.

Materials:

- Logarithmically growing adherent cells
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- Cryopreservation medium (complete medium with 10% v/v glycerol or a test concentration of **diglycerol**/polyglycerol)
- Cryogenic vials

- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Cell Harvest:
 - Aspirate the culture medium from the flask.
 - Wash the cell monolayer once with sterile PBS.
 - Add a sufficient volume of trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
 - Neutralize the trypsin with complete culture medium.
 - Transfer the cell suspension to a sterile centrifuge tube.
- Cell Pelletizing and Resuspension:
 - Centrifuge the cell suspension at 200 x g for 5 minutes.
 - Carefully aspirate the supernatant, leaving a cell pellet.
 - Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1×10^6 to 5×10^6 cells/mL.
- Aliquoting and Freezing:
 - Dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.
 - Place the vials in a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

- Long-Term Storage:
 - The following day, transfer the cryogenic vials to a liquid nitrogen dewar for long-term storage in the vapor or liquid phase.

Protocol 2: Cryopreservation of Microalgae with Polyglycerol and DMSO

This protocol is based on the findings for the cryopreservation of *Stichococcus* species.[\[2\]](#)

Materials:

- Actively growing microalgae culture
- Appropriate growth medium for the microalgae
- Cryopreservation medium (growth medium containing a combination of linear polyglycerol and DMSO at optimized concentrations)
- Cryogenic vials
- Controlled-rate freezing apparatus
- -80°C freezer
- Liquid nitrogen storage dewar

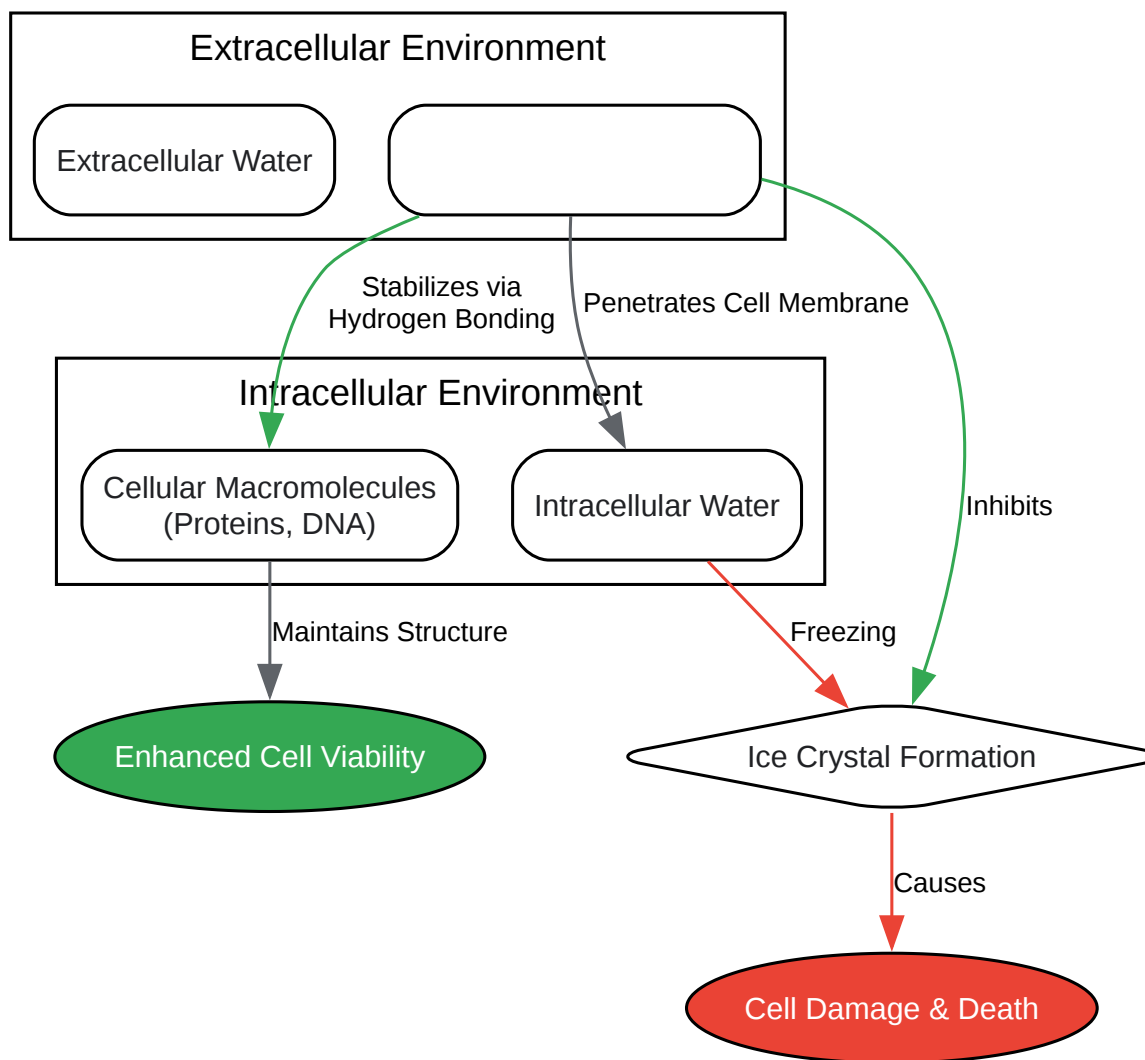
Procedure:

- Culture Preparation:
 - Use microalgae cultures in the late logarithmic phase of growth.
 - Concentrate the cells by centrifugation if necessary.
- Cryoprotectant Addition:

- Resuspend the microalgae in the cryopreservation medium containing the optimized concentrations of linear polyglycerol and DMSO.
- Incubate for a predetermined period to allow for cryoprotectant permeation.
- Freezing:
 - Aliquot the cell suspension into cryogenic vials.
 - Utilize a controlled-rate freezing protocol, for example, cooling to -40°C at a rate of $1^{\circ}\text{C}/\text{minute}$.
 - After reaching -40°C , plunge the vials into liquid nitrogen for long-term storage.
- Thawing and Recovery:
 - Thaw the vials rapidly in a 37°C water bath.
 - Transfer the thawed cell suspension to fresh growth medium.
 - Monitor cell viability and growth.

Visualizations

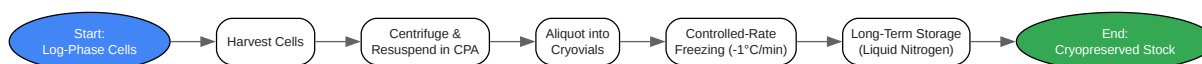
Signaling Pathway: General Mechanism of Cryoprotectant Action



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Caption: Mechanism of cryoprotectant action.

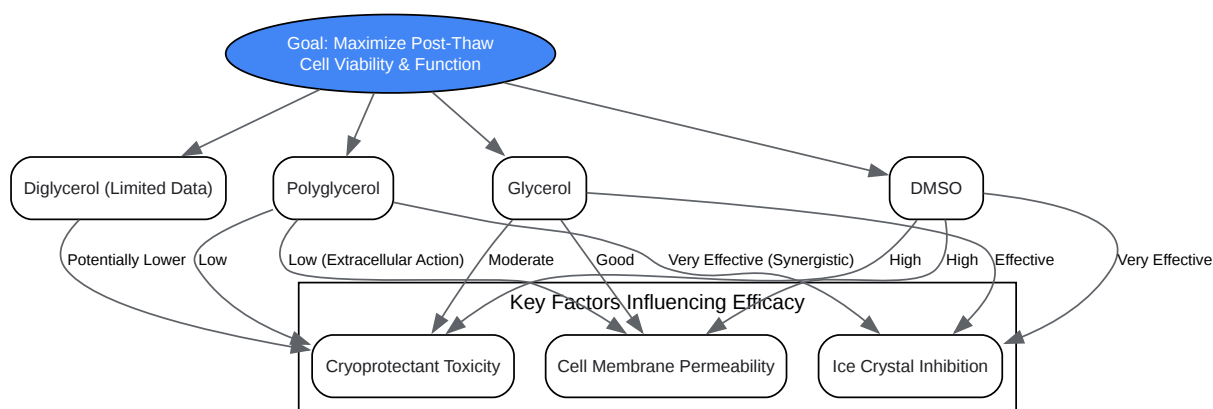
Experimental Workflow: Cell Cryopreservation



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Caption: General workflow for cell cryopreservation.

Logical Relationship: Comparison of Cryoprotectant Efficacy

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Caption: Factors in cryoprotectant efficacy.

Conclusion

While glycerol remains a staple cryoprotectant, the exploration of alternatives like **diglycerol** and, more prominently, polyglycerol, presents exciting opportunities to improve the efficiency and reliability of biological sample preservation. The synergistic effects observed with polyglycerol in combination with traditional CPAs like DMSO suggest that future advancements in cryopreservation will likely involve customized cocktails of these agents tailored to specific cell and tissue types. Further research is warranted to fully elucidate the cryoprotective properties of **diglycerol** and to develop optimized protocols for its use across a broad range of biological applications.

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References

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- To cite this document: BenchChem. [Diglycerol and Polyglycerol as Emerging Cryoprotectants for Biological Sample Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7805268#diglycerol-as-a-cryoprotectant-for-biological-samples>]

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